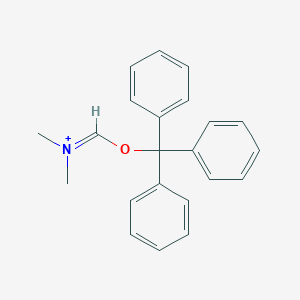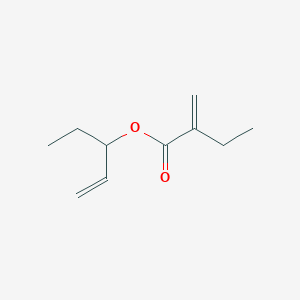![molecular formula C33H33NO3 B14346204 4,4',4''-[Nitrilotri(4,1-phenylene)]tris(2-methylbut-3-yn-2-ol) CAS No. 91511-86-3](/img/structure/B14346204.png)
4,4',4''-[Nitrilotri(4,1-phenylene)]tris(2-methylbut-3-yn-2-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’,4’'-[Nitrilotri(4,1-phenylene)]tris(2-methylbut-3-yn-2-ol) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitrilotri(4,1-phenylene) core with three 2-methylbut-3-yn-2-ol groups attached, making it a tridentate ligand with significant versatility in coordination chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-[Nitrilotri(4,1-phenylene)]tris(2-methylbut-3-yn-2-ol) typically involves the reaction of nitrilotri(4,1-phenylene) with 2-methylbut-3-yn-2-ol under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a metal salt, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’,4’'-[Nitrilotri(4,1-phenylene)]tris(2-methylbut-3-yn-2-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
4,4’,4’'-[Nitrilotri(4,1-phenylene)]tris(2-methylbut-3-yn-2-ol) has numerous applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 4,4’,4’'-[Nitrilotri(4,1-phenylene)]tris(2-methylbut-3-yn-2-ol) involves its ability to act as a tridentate ligand, coordinating with metal ions to form stable complexes. These complexes can exhibit unique properties, such as luminescence, which are exploited in various applications. The molecular targets and pathways involved depend on the specific metal ions and the nature of the complexes formed .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’,4’'-(Nitrilotri-4,1-phenylene)tris-benzonitrile: Similar structure but with benzonitrile groups instead of 2-methylbut-3-yn-2-ol.
(Nitrilotri-4,1-phenylene)trisboronic acid: Contains boronic acid groups, offering different reactivity and applications.
Uniqueness
4,4’,4’'-[Nitrilotri(4,1-phenylene)]tris(2-methylbut-3-yn-2-ol) is unique due to its combination of nitrilotri(4,1-phenylene) core and 2-methylbut-3-yn-2-ol groups, which provide distinct chemical and physical properties.
Propriétés
Numéro CAS |
91511-86-3 |
|---|---|
Formule moléculaire |
C33H33NO3 |
Poids moléculaire |
491.6 g/mol |
Nom IUPAC |
4-[4-[4-(3-hydroxy-3-methylbut-1-ynyl)-N-[4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]anilino]phenyl]-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C33H33NO3/c1-31(2,35)22-19-25-7-13-28(14-8-25)34(29-15-9-26(10-16-29)20-23-32(3,4)36)30-17-11-27(12-18-30)21-24-33(5,6)37/h7-18,35-37H,1-6H3 |
Clé InChI |
GUPOKDYTQKRMQV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C#CC(C)(C)O)C3=CC=C(C=C3)C#CC(C)(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


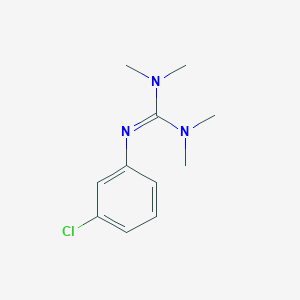
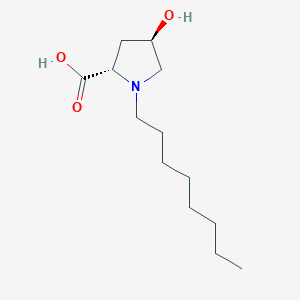
![2-[(Z)-(4-Chlorophenyl)(phenylimino)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14346138.png)
![2-[(4-Bromophenyl)methyl]-1,4-dimethylbenzene](/img/structure/B14346147.png)
![Methanetetrayltetrakis[chloro(dimethyl)stannane]](/img/structure/B14346153.png)
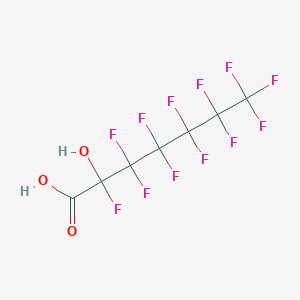

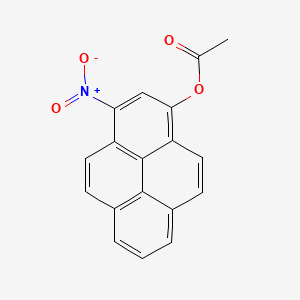
![3-Hydroxy-2-[[2-(hydroxymethyl)phenyl]sulfonylmethyl]benzenesulfonic acid](/img/structure/B14346171.png)
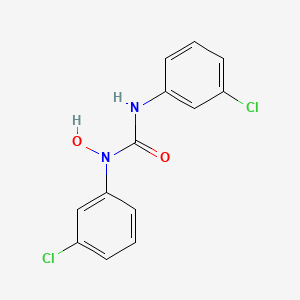
![2-Methyl-3,8-dihydroimidazo[4,5-g]indole-7-carboxylic acid](/img/structure/B14346173.png)
